molecular formula C18H13F3N2O B2723729 6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one CAS No. 922945-00-4

6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one

Cat. No. B2723729
M. Wt: 330.31
InChI Key: WZNDTERUWNPTEU-UHFFFAOYSA-N
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Description

“6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one” is a derivative of pyridazinone, a class of organic compounds characterized by a pyridazine ring (a six-membered ring with two nitrogen atoms) with a keto functionality . Pyridazinones are known as a “wonder nucleus” due to their diverse pharmacological activities .

Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the synthesis of derivatives of 6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one, demonstrating significant anticonvulsant activities. These activities were identified through the maximal electroshock (MES) method, showcasing the compound's potential in the development of anticonvulsant drugs (Samanta et al., 2011).

Platelet Aggregation Inhibition and Hypotensive Effects

Another study on derivatives of this compound revealed their potent effects in inhibiting platelet aggregation and exhibiting hypotensive actions in rats. This suggests the compound's utility in developing treatments for cardiovascular diseases, offering alternatives to traditional therapies (Thyes et al., 1983).

Herbicidal Applications

The herbicidal properties of pyridazinone derivatives, including mechanisms of action like inhibition of photosynthesis and interference with chloroplast development, underscore the compound's relevance in agriculture. This highlights its potential as a selective herbicide that could be tailored for specific crop protection needs (Hilton et al., 1969).

Synthesis and Utility in Organic Chemistry

Studies have also explored the synthesis of novel classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives from 6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one. These derivatives have been used to synthesize fused azines, indicating the compound's versatility in organic synthesis and the potential for creating new materials or bioactive molecules (Ibrahim & Behbehani, 2014).

Solubility and Drug Formulation

Research into the solubility and thermodynamic behavior of pyridazinone derivatives in various solvents, including Transcutol and water mixtures, provides valuable insights into the pharmaceutical formulation. Understanding the solubility profile is crucial for drug design, affecting the bioavailability and therapeutic efficacy of potential drug candidates (Shakeel et al., 2017).

properties

IUPAC Name

6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-4-5-13(11-15)12-23-17(24)10-9-16(22-23)14-6-2-1-3-7-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNDTERUWNPTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one

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